molecular formula C17H34O4 B046450 Monomyristin CAS No. 589-68-4

Monomyristin

Cat. No.: B046450
CAS No.: 589-68-4
M. Wt: 302.4 g/mol
InChI Key: DCBSHORRWZKAKO-UHFFFAOYSA-N
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Description

Monomyristin is a monoacylglycerol derived from myristic acid, a saturated fatty acid. It is a lipid compound that exhibits both hydrophilic and lipophilic properties, making it an amphiphilic molecule. This compound is known for its potential antibacterial and antifungal activities, which have been explored in various scientific studies .

Mechanism of Action

Target of Action

Monomyristin, also known as 1-Monomyristin, has been found to exhibit significant antibacterial and antifungal activities . The primary targets of this compound are various harmful microorganisms, including Staphylococcus aureus , Aggregatibacter actinomycetemcomitans , Candida albicans , and Escherichia coli .

Mode of Action

This compound interacts with these microorganisms, leading to their inactivation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the survival and proliferation of the targeted microorganisms . By inhibiting these pathways, this compound disrupts the growth and reproduction of these harmful organisms, thereby exerting its antibacterial and antifungal effects .

Pharmacokinetics

Like other monoacylglycerols, this compound is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can impact the bioavailability of this compound, influencing its efficacy as an antibacterial and antifungal agent.

Result of Action

The primary result of this compound’s action is the inhibition of the growth and reproduction of harmful microorganisms . This leads to a decrease in the population of these organisms, thereby mitigating the infections they cause .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of proteins and colloidal particles has been found to increase the resistance of bacteria to heat treatment, which could potentially affect the antibacterial activity of this compound . Additionally, changes in pH and temperature can also impact the activity of this compound .

Biochemical Analysis

Biochemical Properties

Monomyristin interacts with various enzymes and proteins in biochemical reactions . For instance, it is prepared through a reaction involving Thermomyces lanuginosa lipase enzymes . The nature of these interactions is complex and involves multiple steps, including enzymatic hydrolysis of triglycerides .

Cellular Effects

This compound has been found to exhibit significant antibacterial and antifungal activities . It shows higher antibacterial activity against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans, and higher antifungal activity against Candida albicans compared to the positive control . These effects suggest that this compound influences cell function and cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its antibacterial and antifungal activities suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Its synthesis involves a series of reactions, including protection of glycerol with acetone, followed by deprotection using Amberlyst-15 . This suggests that the compound’s stability and degradation may be influenced by these processes.

Dosage Effects in Animal Models

Given its antibacterial and antifungal activities, it is plausible that there may be threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of monoacylglycerol derivatives . It interacts with enzymes such as Thermomyces lanuginosa lipase during its synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: Monomyristin can be synthesized through a transesterification reaction between ethyl myristate and 1,2-O-isopropylidene glycerol. The latter is obtained from the protection of glycerol with acetone, followed by deprotection using Amberlyst-15. This method yields 1-monomyristin in a quantitative yield (100%) by a simple stirring method with a small amount of Amberlyst-15 as a heterogeneous catalyst .

Industrial Production Methods: In industrial settings, this compound can be produced through enzymatic hydrolysis of triglycerides in the presence of Thermomyces lanuginosa lipase enzymes. This method is efficient and allows for the production of monoacylglycerol derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions: Monomyristin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form myristic acid and glycerol.

    Reduction: Reduction of this compound can yield glycerol and myristyl alcohol.

    Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and anhydrides are commonly used in substitution reactions.

Major Products:

    Oxidation: Myristic acid and glycerol.

    Reduction: Glycerol and myristyl alcohol.

    Substitution: Various monoacylglycerol derivatives depending on the substituent introduced.

Scientific Research Applications

Monomyristin has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other lipid compounds and as a reagent in organic synthesis.

    Biology: Studied for its role in cell membrane structure and function due to its amphiphilic nature.

    Medicine: Investigated for its antibacterial and antifungal properties.

    Industry: Utilized in the formulation of nanoparticles for drug delivery systems.

Comparison with Similar Compounds

  • Monolaurin
  • Monopalmitin
  • Monoolein

Monomyristin’s unique properties and wide range of applications make it a compound of significant interest in various fields of scientific research.

Properties

IUPAC Name

2,3-dihydroxypropyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBSHORRWZKAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042454
Record name (+/-)-2,3-Dihydroxypropyl tetradecanoate
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Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

589-68-4, 27214-38-6, 75685-84-6
Record name 1-Monomyristin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=589-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Glyceryl monomyristate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerol monomyristate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanoic acid, 2,3-dihydroxypropyl ester
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Record name 1-Monomyristin
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Record name Tetradecanoic acid, monoester with 1,2,3-propanetriol
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Record name (+/-)-2,3-Dihydroxypropyl tetradecanoate
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Record name Glycerol monomyristate
Source European Chemicals Agency (ECHA)
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Record name GLYCERYL 1-MYRISTATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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